1-(3-Bromopyridin-2-yl)piperazine hydrochloride 1-(3-Bromopyridin-2-yl)piperazine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13891342
InChI: InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H
SMILES:
Molecular Formula: C9H13BrClN3
Molecular Weight: 278.58 g/mol

1-(3-Bromopyridin-2-yl)piperazine hydrochloride

CAS No.:

Cat. No.: VC13891342

Molecular Formula: C9H13BrClN3

Molecular Weight: 278.58 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Bromopyridin-2-yl)piperazine hydrochloride -

Specification

Molecular Formula C9H13BrClN3
Molecular Weight 278.58 g/mol
IUPAC Name 1-(3-bromopyridin-2-yl)piperazine;hydrochloride
Standard InChI InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H
Standard InChI Key SSQFKKFRVCWWSR-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C(C=CC=N2)Br.Cl

Introduction

Chemical Identity and Structural Features

Molecular and Physical Properties

1-(3-Bromopyridin-2-yl)piperazine hydrochloride has the molecular formula C₉H₁₃BrClN₃ and a molecular weight of 278.58 g/mol . The compound is characterized by a piperazine ring substituted at the 2-position of a 3-bromopyridine group, with a hydrochloride salt stabilizing the structure. Key physical properties include:

PropertyValue/DescriptionSource
AppearanceWhite to off-white solid
Purity (NMR)≥97.0%
Storage ConditionsRoom temperature, dry, cool
SolubilityLikely polar solvents (e.g., water, acetone)Inferred

The ¹H NMR and LCMS spectra confirm structural integrity, with resonance patterns consistent with the piperazine ring and bromopyridine substituent . The hydrochloride salt enhances solubility in aqueous media, facilitating its use in reactions requiring polar conditions.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocol for 1-(3-Bromopyridin-2-yl)piperazine hydrochloride is detailed in the provided sources, analogous methods for related piperazine derivatives offer insights. For example, CN104402842A describes a multi-step synthesis of 1-(3-chloro-phenyl-)-4-(3-chloropropyl)piperazine hydrochloride :

  • Step 1: Reaction of diethanolamine with 3-chloroaniline in CHCl₃.

  • Step 2: Condensation of 3-chloroaniline with bis(2-chloroethyl)methylamine hydrochloride in dimethylbenzene.

  • Step 3: Alkylation with 1-bromo-3-chloropropane at 0–10°C, yielding the target compound .

Adapting this approach, 1-(3-Bromopyridin-2-yl)piperazine hydrochloride could be synthesized via:

  • Nucleophilic substitution: Reacting 3-bromo-2-chloropyridine with piperazine in a polar solvent (e.g., acetone or water) under controlled pH and temperature.

  • Salt formation: Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

Industrial-Scale Considerations

Key parameters for scalable production include:

  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) improve reaction kinetics.

  • Temperature control: Maintaining 0–10°C during exothermic steps minimizes side reactions .

  • Purification: Recrystallization from acetone/water mixtures enhances purity (>97%) .

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR: Peaks corresponding to the piperazine ring’s methylene groups (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.0–8.5 ppm) confirm the structure .

  • LCMS: A molecular ion peak at m/z 278.58 ([M+H]⁺) aligns with the molecular formula .

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

1-(3-Bromopyridin-2-yl)piperazine hydrochloride serves as a precursor for neuroactive compounds. For instance, US6111105A highlights piperazinyl-benzisothiazoles as intermediates for ziprasidone, a neuroleptic agent . The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating the synthesis of aryl- or heteroaryl-piperazine derivatives.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator